molecular formula C8H16O3 B14588081 2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane CAS No. 61562-14-9

2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane

Cat. No.: B14588081
CAS No.: 61562-14-9
M. Wt: 160.21 g/mol
InChI Key: VPKCYFRJTQFLLB-UHFFFAOYSA-N
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Description

2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane is an organic compound with the molecular formula C8H16O3. It belongs to the class of dioxolanes, which are five-membered cyclic acetals. This compound is characterized by its unique structure, which includes an ethoxy group and three methyl groups attached to the dioxolane ring. It is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound often involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. A commonly used catalyst is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method offers advantages such as high catalytic efficiency and the possibility of catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used to substitute the ethoxy group, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted dioxolanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane involves its ability to form stable cyclic structures. This stability is due to the resonance stabilization of the dioxolane ring. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-2,4,4-trimethyl-1,3-dioxolane is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This group enhances its solubility in organic solvents and its reactivity in substitution reactions, making it a valuable compound in various chemical processes .

Properties

CAS No.

61562-14-9

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethoxy-2,4,4-trimethyl-1,3-dioxolane

InChI

InChI=1S/C8H16O3/c1-5-9-8(4)10-6-7(2,3)11-8/h5-6H2,1-4H3

InChI Key

VPKCYFRJTQFLLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OCC(O1)(C)C)C

Origin of Product

United States

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